molecular formula C17H23N5O2 B2582900 3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034485-34-0

3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2582900
CAS RN: 2034485-34-0
M. Wt: 329.404
InChI Key: UNBNYQGAWHOQHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a carbonitrile group attached to a pyrazine ring, which is further connected to a piperidine ring via an oxygen atom . The piperidine ring is also attached to a carbonyl group .

Scientific Research Applications

Targeted Protein Degradation

This compound is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins. The rigidity of the linker can significantly influence the orientation and efficacy of the PROTAC, impacting its ability to form the necessary ternary complex with the target protein and ubiquitin ligase .

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial in medicinal chemistry. The compound can serve as a substrate for synthesizing various biologically active piperidines through intra- and intermolecular reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination, which are fundamental in creating compounds with potential pharmacological activities .

Anticancer Applications

Piperidine derivatives, including the one mentioned, are being explored for their anticancer properties. They are found in several piperidine alkaloids isolated from natural herbs, which have shown antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

Neurodegenerative Disease Treatment

Compounds with piperidine structures are investigated for their potential use in treating neurodegenerative diseases. They may play a role in inhibiting enzymes like cholinesterases, which are targets for Alzheimer’s disease treatment. Additionally, they might affect beta-secretase enzymes, which are involved in the production of amyloid plaques .

Antimicrobial and Antiviral Agents

The structural moiety of piperidine is a component in the development of new antimicrobial and antiviral agents. Its derivatives have been used to create compounds that show activity against a broad spectrum of pathogens, including bacteria and viruses .

Analgesic and Anti-inflammatory Agents

Piperidine derivatives are also known for their analgesic and anti-inflammatory properties. They are part of a larger group of nitrogen-containing heterocycles that are commonly used in the production of pharmaceuticals for pain relief and reducing inflammation .

properties

IUPAC Name

3-[1-(1-methylpiperidine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-21-8-2-4-13(11-21)17(23)22-9-3-5-14(12-22)24-16-15(10-18)19-6-7-20-16/h6-7,13-14H,2-5,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBNYQGAWHOQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(1-Methylpiperidine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

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